

Theoretical Exploration of 4-Nitrophenylglyoxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenylglyoxylic acid

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Abstract

4-Nitrophenylglyoxylic acid, a derivative of phenylglyoxylic acid, presents a molecule of interest for theoretical and experimental investigation due to its reactive keto- and carboxylic acid functionalities, combined with the electron-withdrawing nature of the nitro group. This technical guide provides a comprehensive overview of the theoretical studies related to **4-Nitrophenylglyoxylic acid**, including its structural, spectroscopic, and reactive properties. In the absence of extensive specific research on this molecule, this guide draws upon established theoretical chemistry principles and data from analogous compounds to provide a robust framework for future research and application. This document details computational methodologies, summarizes key quantitative data, and proposes experimental protocols relevant to its synthesis and characterization.

Introduction

4-Nitrophenylglyoxylic acid (4-NPGA) is an organic compound with the chemical formula $C_8H_5NO_5$.^[1] Its structure, featuring a phenyl ring substituted with a nitro group and a glyoxylic acid moiety, suggests a range of potential applications, from a building block in organic synthesis to a subject of interest in mechanistic and computational studies. The presence of the nitro group at the para position significantly influences the electronic properties of the molecule, impacting its reactivity and spectroscopic characteristics. This guide aims to provide a detailed theoretical and practical overview for researchers interested in this compound.

Molecular Structure and Properties

The structural and electronic properties of **4-Nitrophenylglyoxylic acid** can be thoroughly investigated using computational chemistry methods.

Computational Methodology

Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules like 4-NPGA. A typical computational protocol would involve:

- **Geometry Optimization:** The initial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.^{[2][3]} This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface.^[4]
- **Frequency Analysis:** Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).^[5] This analysis also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Predicted Molecular Properties

Based on its structure and data from chemical databases, the following properties of **4-Nitrophenylglyoxylic acid** are known or can be predicted:

| Property | Value | Source |
|---------------------------|---|-----------------------|
| Molecular Formula | C ₈ H ₅ NO ₅ | PubChem[1] |
| Molecular Weight | 195.13 g/mol | PubChem[1] |
| IUPAC Name | 2-(4-nitrophenyl)-2-oxoacetic acid | PubChem[1] |
| CAS Number | 14922-36-2 | Chemical-Suppliers[6] |
| Melting Point | 113-115 °C | Chemical-Suppliers[6] |
| Boiling Point (estimated) | 381.6 °C at 760 mmHg | Chemical-Suppliers[6] |
| Density (estimated) | 1.531 g/cm ³ | Chemical-Suppliers[6] |
| pKa (estimated) | Due to the electron-withdrawing nitro and carbonyl groups, the carboxylic acid proton is expected to be significantly acidic. | |
| XLogP3-AA (estimated) | 1.2 | PubChem[1] |

Table 1: Physicochemical Properties of **4-Nitrophenylglyoxylic acid**.

Spectroscopic Analysis (Theoretical)

Theoretical calculations can predict the spectroscopic signatures of **4-Nitrophenylglyoxylic acid**, aiding in its experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman)

A theoretical vibrational analysis based on DFT calculations would yield the expected frequencies and intensities of the infrared (IR) and Raman active modes. Key expected vibrational frequencies for **4-Nitrophenylglyoxylic acid** are summarized below, with ranges based on typical values for these functional groups.[7][8][9]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|-----------------------|-----------------------|---|-----------|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Ketone) | Stretching | 1710 - 1685 | Strong |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |
| N-O (Nitro Group) | Asymmetric Stretching | 1550 - 1500 | Strong |
| N-O (Nitro Group) | Symmetric Stretching | 1355 - 1315 | Strong |
| C-N (Nitro Group) | Stretching | 870 - 830 | Medium |

Table 2: Predicted Characteristic Infrared Absorption Frequencies for **4-Nitrophenylglyoxylic acid**.

NMR Spectroscopy

While not directly a "theoretical study" in the same vein as DFT, predicting NMR spectra is a standard computational output.

- ¹H NMR: The aromatic protons would appear as two doublets in the downfield region (likely 7.5-8.5 ppm) due to the deshielding effect of the nitro and carbonyl groups. The carboxylic acid proton would be a broad singlet, also significantly downfield.
- ¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded.

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Nitrophenylglyoxylic acid** is not readily available in the reviewed literature, a plausible and common synthetic route

is the oxidation of 4-nitroacetophenone.

Oxidation of 4-Nitroacetophenone

A common method for the synthesis of α -keto acids from acetophenones is oxidation. Two potential oxidizing agents for this transformation are selenium dioxide (SeO_2) and potassium permanganate (KMnO_4).

4.1.1. Selenium Dioxide Oxidation

Selenium dioxide is a well-known reagent for the oxidation of α -methylenes of carbonyl compounds to 1,2-dicarbonyl compounds.[\[10\]](#)

- Reaction: 4-Nitroacetophenone + $\text{SeO}_2 \rightarrow$ **4-Nitrophenylglyoxylic acid**
- Proposed Protocol:
 - Dissolve 4-nitroacetophenone in a suitable solvent, such as aqueous dioxane or acetic acid.
 - Add a stoichiometric amount of selenium dioxide.
 - Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture and filter to remove the precipitated selenium metal.
 - The product can be isolated by extraction and purified by recrystallization.

4.1.2. Potassium Permanganate Oxidation

Potassium permanganate is a strong oxidizing agent that can oxidize alkyl side chains on aromatic rings to carboxylic acids.[\[11\]](#)[\[12\]](#)[\[13\]](#) Under controlled conditions, it may be possible to achieve the desired oxidation of the methyl group of 4-nitroacetophenone.

- Reaction: 4-Nitroacetophenone + $\text{KMnO}_4 \rightarrow$ **4-Nitrophenylglyoxylic acid**

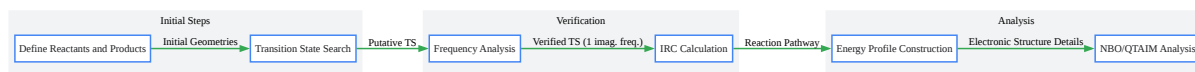
- Proposed Protocol:
 - Prepare a solution of 4-nitroacetophenone in a suitable solvent system, such as aqueous pyridine or a phase-transfer catalysis system.
 - Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
 - Stir the reaction mixture vigorously until the purple color of the permanganate disappears.
 - Work-up the reaction by filtering off the manganese dioxide precipitate.
 - Acidify the filtrate to precipitate the carboxylic acid product, which can then be collected by filtration and recrystallized.

Reaction Mechanisms and Pathways (Theoretical)

Due to the lack of specific studies on the reaction mechanisms of **4-Nitrophenylglyoxylic acid**, this section will present a generalized theoretical workflow for studying its reactivity.

Computational Workflow for Mechanistic Studies

A typical computational workflow to investigate a reaction mechanism, for instance, the decarboxylation of **4-Nitrophenylglyoxylic acid**, would involve the following steps:



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Computational workflow for mechanistic studies.

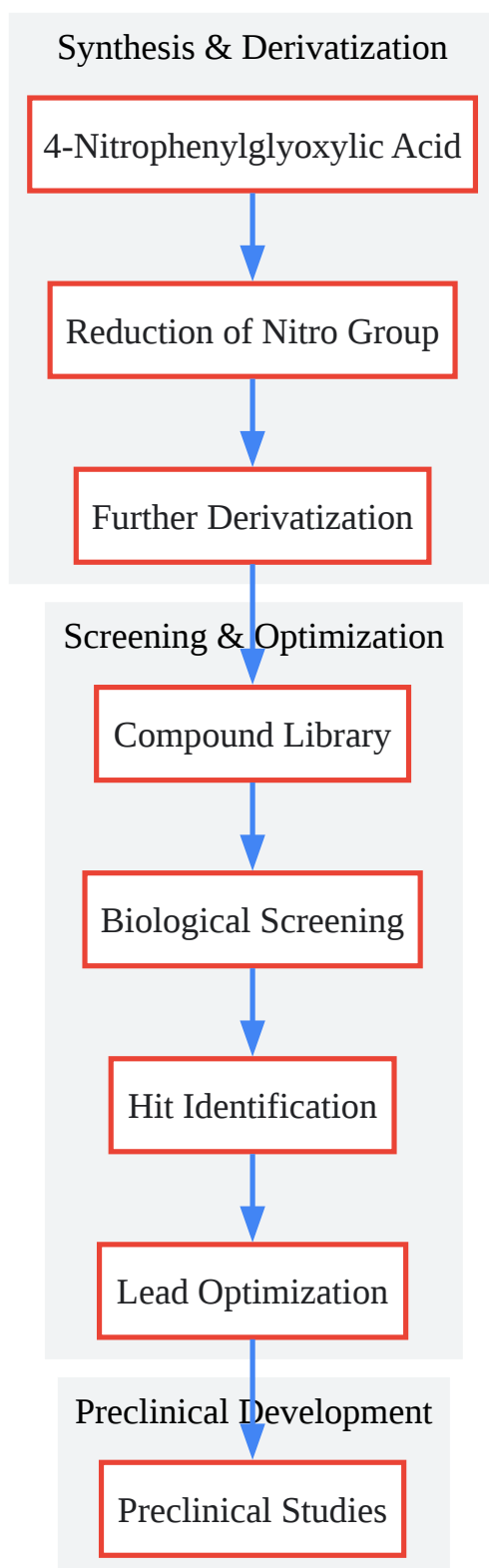
Description of the Workflow:

- **Define Reactants and Products:** The starting point is to have the optimized structures of the reactants and products.
- **Transition State Search:** A transition state (TS) search algorithm is used to locate the saddle point on the potential energy surface connecting reactants and products.
- **Frequency Analysis:** A frequency calculation is performed on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
- **Intrinsic Reaction Coordinate (IRC) Calculation:** An IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products.
- **Energy Profile Construction:** The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile, from which the activation energy can be determined.
- **NBO/QTAIM Analysis:** Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses can be performed on the structures along the reaction pathway to gain deeper insights into the electronic changes occurring during the reaction.

Potential Applications in Drug Development

Aromatic α -keto acids are valuable intermediates in the synthesis of various pharmaceuticals. The presence of the nitro group in **4-Nitrophenylglyoxylic acid** offers a handle for further functionalization, for example, through reduction to an amino group. This could open up pathways to a variety of nitrogen-containing heterocyclic compounds of medicinal interest.

The following diagram illustrates a logical pathway for the potential use of **4-Nitrophenylglyoxylic acid** in a drug discovery context.



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Logical pathway for drug discovery applications.

Conclusion

While specific theoretical studies on **4-Nitrophenylglyoxylic acid** are sparse in the current literature, this guide provides a comprehensive framework for its investigation based on established computational and experimental methodologies. The presented theoretical data, derived from analogous compounds and chemical databases, offers a solid starting point for researchers. The proposed synthesis protocols and computational workflows are designed to be readily adaptable for the study of this and related molecules. Further research into the theoretical and experimental aspects of **4-Nitrophenylglyoxylic acid** is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

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